2-Iodo-3,4-dimethylbenzoic acid
CAS No.: 129833-31-4
Cat. No.: VC21314659
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 129833-31-4 |
---|---|
Molecular Formula | C9H9IO2 |
Molecular Weight | 276.07 g/mol |
IUPAC Name | 2-iodo-3,4-dimethylbenzoic acid |
Standard InChI | InChI=1S/C9H9IO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |
Standard InChI Key | IWMDAMFUDTUSOD-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)C(=O)O)I)C |
Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)O)I)C |
Introduction
Physical and Chemical Properties
Physical Constants
2-Iodo-3,4-dimethylbenzoic acid possesses several notable physical properties that influence its handling and application. These properties are summarized in the following table:
Structural Features and Reactivity
The iodine atom at the ortho position relative to the carboxylic acid group significantly influences the compound's reactivity in electrophilic substitution reactions . The presence of this halogen atom makes the compound particularly valuable for synthetic applications, as it provides a reactive site for various transformations, especially metal-catalyzed coupling reactions.
The two methyl groups at positions 3 and 4 affect both steric hindrance and electronic properties of the molecule . These methyl substituents contribute to the electron density of the aromatic ring through their inductive effect, which can influence reactivity patterns. Additionally, the carboxylic acid group provides acidity and potential for derivatization through esterification or amidation reactions.
Applications and Utility
Role in Organic Synthesis
2-Iodo-3,4-dimethylbenzoic acid serves primarily as a key intermediate in organic synthesis, particularly in the production of more complex molecules . Its utility stems from the presence of both the iodo and carboxylic acid functional groups, which allow for diverse chemical transformations. The compound is especially valuable in cross-coupling reactions such as Suzuki or Heck reactions, which are fundamental in constructing complex molecular architectures .
Applications in Pharmaceutical Research
The compound has significant applications in pharmaceutical and agrochemical research . Its ability to participate in metal-catalyzed coupling reactions makes it an important building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. The specific substitution pattern of the compound may contribute to unique binding properties in biological systems, making derivatives of this compound potentially useful in drug discovery efforts.
Applications in Material Science
In material science applications, 2-Iodo-3,4-dimethylbenzoic acid can be employed to modify polymers or create specialized coatings . The carboxylic acid functionality can participate in polymerization reactions or serve as an anchoring point for further modifications. These applications leverage the compound's structural features to impart specific properties to materials, such as improved thermal stability or modified surface characteristics.
Other Industrial Applications
Beyond pharmaceutical and material science applications, the compound is utilized in the development of dyes and pigments due to its aromatic structure . The presence of the iodine atom and methyl substituents can influence color properties and stability in dye applications. Additionally, the unique structure of 2-Iodo-3,4-dimethylbenzoic acid makes it a candidate for studying reaction mechanisms in academic research settings .
Supplier | Product Reference | Purity | Additional Information |
---|---|---|---|
Cymit Quimica | 10-F065783 | 97.0% | 3,4-Dimethyl-2-iodobenzoic acid |
Cymit Quimica | IN-DA000TQI | 97% | Benzoic acid, 2-iodo-3,4-dimethyl- |
Langway Chemicals | - | 98% | In stock |
MySkinRecipes | 117004 | ≥95% | - |
Supplier | Package Size | Price | Estimated Delivery |
---|---|---|---|
Cymit Quimica | 250 mg | 44.00 € | Monday, April 14, 2025 |
Cymit Quimica | 1 g | 132.00 € | Monday, April 14, 2025 |
Cymit Quimica (Alternative) | 100 mg | 43.00 € | Monday, April 21, 2025 |
Cymit Quimica (Alternative) | 250 mg | 71.00 € | Monday, April 21, 2025 |
Cymit Quimica (Alternative) | 1 g | 164.00 € | Monday, April 21, 2025 |
MySkinRecipes | 100 mg | ฿963.00 | 10-20 days |
MySkinRecipes | 250 mg | ฿1,935.00 | 10-20 days |
Comparative Analysis
Comparison with Related Compounds
2-Iodo-3,4-dimethylbenzoic acid can be compared with structurally related compounds to understand its unique properties and applications. For instance, 2-iodo-3,4-dimethoxy-benzoic acid (CAS: 6335-18-8) has a similar structure but features methoxy groups instead of methyl groups . The methoxy substituents would alter the electronic properties of the aromatic ring compared to methyl groups, potentially affecting reactivity patterns.
Similarly, 2-Amino-3,4-dimethylbenzoic acid (CAS: 50419-58-4) shares the dimethyl substitution pattern but features an amino group instead of iodine . The amino functionality imparts very different chemical behavior, particularly in terms of nucleophilicity and hydrogen bonding capabilities.
Benzoic acid, 4-iodo- (CAS: 619-58-9) represents another iodinated benzoic acid derivative, but with the iodine in the para position rather than the ortho position . This structural difference significantly affects reactivity patterns, particularly in cross-coupling reactions where steric factors play an important role.
Structure-Activity Relationships
The specific arrangement of substituents in 2-Iodo-3,4-dimethylbenzoic acid contributes to its unique chemical behavior. The ortho-positioning of the iodine relative to the carboxylic acid group creates a specific geometric configuration that can influence reaction pathways. The methyl groups at positions 3 and 4 contribute electron density to the aromatic ring through inductive effects, potentially enhancing reactivity in certain synthetic transformations.
In cross-coupling reactions, the ortho-iodo substituent pattern may present both advantages and challenges. While it provides a reactive site for metal insertion in catalytic cycles, the proximity to the carboxylic acid group might introduce steric considerations that affect reaction rates and selectivity.
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